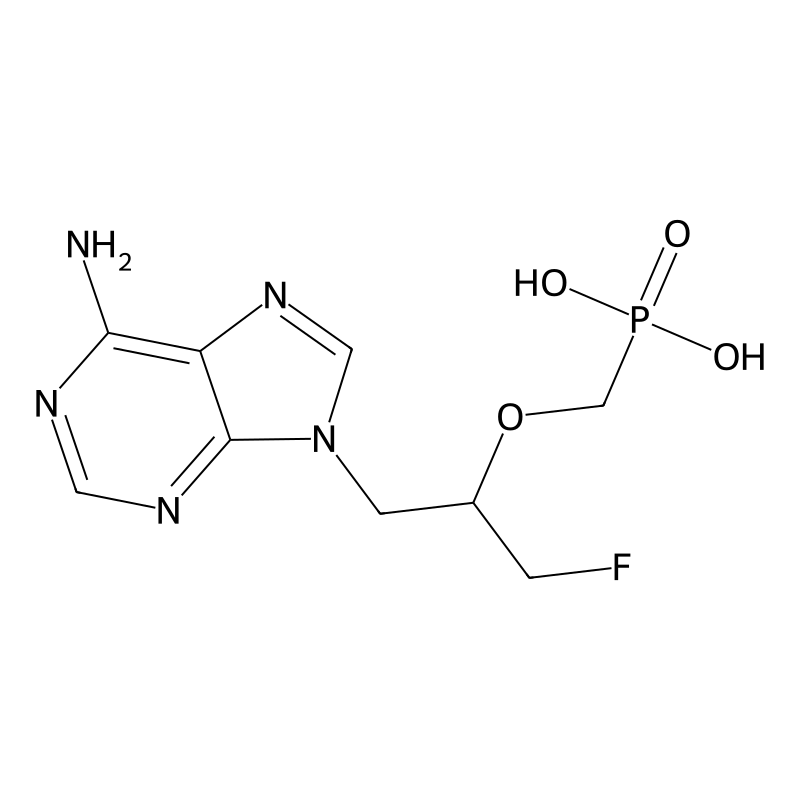Fpmpa

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fluorinated phosphonates, particularly the compound known as 1-(6-amino-9H-purin-9-yl)-3-[18F]fluoropropan-2-yloxy)methylphosphonic acid (commonly referred to as FPMPA), is a significant nucleoside phosphonate. This compound features a unique structure that includes a fluorinated side chain and a phosphonic acid moiety, which enhances its stability and biological activity. FPMPA is primarily utilized in medicinal chemistry for its potential as an antiviral agent, particularly against various viral infections due to its ability to mimic natural nucleotides while resisting enzymatic degradation .
- Substitution Reactions: FPMPA can participate in nucleophilic substitution reactions due to the presence of the phosphonate group.
- Radiochemical Synthesis: The incorporation of fluorine-18 allows for the radiochemical synthesis of FPMPA, which is crucial for applications in positron emission tomography (PET) imaging .
- Deprotection Reactions: The synthesis process often requires the removal of protective groups that safeguard reactive sites during synthesis .
FPMPA exhibits significant biological activity, particularly as an antiviral agent. Its mechanism involves inhibiting viral replication by mimicking nucleotide substrates necessary for viral RNA or DNA synthesis. Studies have shown that FPMPA has effective antiviral properties against several viruses, including those causing respiratory infections and other viral diseases . The compound's stability against enzymatic hydrolysis makes it a promising candidate for further development in antiviral therapies.
The synthesis of FPMPA typically involves several key steps:
- Starting Materials: The synthesis begins with adenine or its derivatives.
- Phosphonation: A phosphonate group is introduced using appropriate reagents, often involving diethyl phosphite or similar compounds.
- Fluorination: The introduction of fluorine is achieved through nucleophilic substitution with fluorinated reagents under controlled conditions.
- Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product, ensuring high yield and purity .
FPMPA's primary applications include:
- Antiviral Therapy: Due to its ability to inhibit viral replication, FPMPA is being explored as a treatment for various viral infections.
- Diagnostic Imaging: The radiolabeled version of FPMPA ([18F]FPMPA) is used in PET imaging to study biological processes in vivo .
- Research Tool: FPMPA serves as a valuable tool in biochemical research to study nucleic acid metabolism and enzyme interactions.
Research has indicated that FPMPA interacts with various enzymes involved in nucleotide metabolism. These interactions are crucial for understanding its mechanism of action as an antiviral agent. Studies have focused on how FPMPA mimics natural substrates, allowing it to effectively inhibit enzymes that are vital for viral replication . Additionally, interaction studies have also explored the compound's influence on cellular uptake mechanisms and its pharmacokinetics.
Several compounds share structural similarities with FPMPA, making them relevant for comparison:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Adefovir | Nucleoside Phosphonate | Antiviral (HIV and hepatitis B) | Contains a hydroxyl group |
| Tenofovir | Nucleoside Phosphonate | Antiviral (HIV) | Prodrug form enhances bioavailability |
| Cidofovir | Nucleoside Phosphonate | Antiviral (cytomegalovirus) | Cyclic structure enhances stability |
| 2-(Phosphonomethyl)pentanedioic acid | Non-nucleoside Phosphonate | Inhibitor of glutamate carboxypeptidase II | Unique carbon chain length |
FPMPA stands out due to its specific fluorinated side chain and its application in both therapeutic and diagnostic contexts. Its unique structure allows it to evade enzymatic breakdown, enhancing its potential as a stable therapeutic agent compared to other similar compounds .








